For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Properties of Brazilin (B1667509)
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of brazilin, a naturally occurring homoisoflavonoid. Detailed experimental protocols for its isolation and analysis are provided, along with visualizations of its key signaling pathways and experimental workflows.
Chemical Identity and Structure
Brazilin is a tetracyclic homoisoflavonoid, a natural red pigment and dye obtained from the heartwood of trees belonging to the Fabaceae family, such as Paubrasilia echinata (Brazilwood) and Biancaea sappan (Sappanwood).[1][2][3] Its chemical structure is characterized by a dibenzo[b,d]pyran core. Brazilin is readily oxidized in the presence of air and light to form brazilein, its quinone derivative, which is responsible for the characteristic deep red color.[1][4][5]
Key Structural Identifiers:
-
IUPAC Name: (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol[2][]
Below is a diagram representing the chemical structure of Brazilin.
Caption: 2D representation of the chemical structure of Brazilin.
Physicochemical Properties
The physicochemical properties of brazilin are summarized in the table below. It is important to note that some reported values, such as melting point and solubility, show variability across different sources, which may be attributed to the purity of the sample and the experimental conditions used for measurement.
| Property | Value | Reference(s) |
| Molecular Weight | 286.28 g/mol | [1][2] |
| Appearance | Nearly colorless solid, yellow powder, or yellow, needle-like crystals. Becomes orange/red when exposed to air and light. | [1][4][6][9] |
| Melting Point | 130 °C (decomposes) 156-157 °C 247-248 °C (crystallized from H₂O) | [4][9][10] |
| Boiling Point | 348.65 °C (estimated) | [10] |
| Solubility | Water: Soluble, though some sources report insolubility. Alcohols: Soluble in ethanol (B145695) (≥28.6 mg/mL). Organic Solvents: Soluble in ether, alkalis, DMF (30 mg/mL), and DMSO (reports range from 2 mg/mL to 52 mg/mL). PBS (pH 7.2): 10 mg/mL. | [4][11][12][13] |
| Optical Activity | [α]/D: +108.0 to +133.0° (c = 0.5 in methanol) | |
| Stability | Sensitive to air and light.[4] |
Experimental Protocols
Isolation and Purification of Brazilin
Brazilin is typically extracted from the heartwood of Caesalpinia sappan or related species. The general workflow involves extraction, concentration, and chromatographic purification.
Caption: General workflow for the extraction and purification of Brazilin.
Protocol 1: Maceration and Column Chromatography [14][15]
-
Preparation: The heartwood of C. sappan is dried and ground into a fine powder.
-
Extraction: The powdered material is macerated in 96-100% ethanol or methanol at room temperature for 24-72 hours with occasional agitation.[15][16] This process is typically repeated three times to maximize yield.
-
Concentration: The combined extracts are filtered through Whatman filter paper. The resulting filtrate is concentrated under reduced pressure using a rotary evaporator at approximately 40°C to yield a solid crude extract.[15]
-
Purification:
-
The crude extract is subjected to further separation, for example, using a serial partition with n-hexane, ethyl acetate (B1210297), and water-saturated butanol.[15]
-
The ethyl acetate fraction, which is rich in brazilin, is loaded onto a silica gel glass column.[15]
-
Elution is performed using a solvent gradient, such as chloroform:ethyl acetate (e.g., 50:50 v/v), at a consistent flow rate (e.g., 1 ml/min).[14][15]
-
Fractions are collected and analyzed by HPLC to identify those containing pure brazilin.
-
Protocol 2: One-Step Macroporous Resin Purification [17]
-
Extraction: A crude ethanol extract (CSE) is prepared from the heartwood as described above.
-
Purification: The CSE is loaded onto a macroporous resin column.
-
Elution: The column is eluted with 35% v/v ethanol. This one-step process has been shown to significantly increase the brazilin content to approximately 39.9% w/w.[17]
Structural Elucidation and Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification and purity analysis of brazilin.[16][17]
-
System: A standard HPLC system with a UV detector is used.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically employed.[18]
-
Mobile Phase: Isocratic elution with 100% methanol or gradient elution with a mixture of acetonitrile (B52724) and acidified water can be used.[18][19]
-
Detection: Brazilin is monitored at a wavelength of 280 nm.[18]
-
Quantification: A standard curve is generated using a pure brazilin standard to determine the concentration in the samples.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are used to confirm the molecular weight and elucidate the precise chemical structure of the isolated compound.[18][20]
Key Signaling Pathways Involving Brazilin
Brazilin exhibits a range of biological activities, including anti-inflammatory, anticancer, and vasorelaxant effects, by modulating several key signaling pathways.[21][22]
Anti-Inflammatory Pathway: NLRP3 Inflammasome Inhibition
Brazilin has been identified as a natural product inhibitor of the NLRP3 inflammasome, a key component of the innate immune response.[23] Its mechanism is twofold: it can inhibit the "priming" step and the "activation" step.
Caption: Brazilin's inhibition of the NLRP3 inflammasome pathway.
Anticancer Pathway: STING/TBK1/IRF3 Regulation in NSCLC
In non-small cell lung cancer (NSCLC), brazilin has been shown to inhibit proliferation by activating the STING (Stimulator of Interferon Genes) pathway.[24]
Caption: Brazilin's regulation of the STING pathway in NSCLC.
This guide provides foundational knowledge on brazilin for scientific and drug development applications. Further research can build upon these protocols and pathway analyses to explore its full therapeutic potential.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Brazilin | C16H14O5 | CID 73384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Brazilin - Wikipedia [en.wikipedia.org]
- 4. cameo.mfa.org [cameo.mfa.org]
- 5. researchgate.net [researchgate.net]
- 6. markherb.com [markherb.com]
- 7. chemfarms.com [chemfarms.com]
- 9. BRAZILIN | 474-07-7 [chemicalbook.com]
- 10. BRAZILIN CAS#: 474-07-7 [m.chemicalbook.com]
- 11. apexbt.com [apexbt.com]
- 12. Brazilin | Apoptosis | Autophagy | AMPK | TargetMol [targetmol.com]
- 13. caymanchem.com [caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Propionibacterium acnes assay-guided purification of brazilin and preparation of brazilin rich extract from Caesalpinia sappan heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. One-step isolation of sappanol and brazilin from Caesalpinia sappan and their effects on oxidative stress-induced retinal death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Article review: Brazilin as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Brazilin Inhibits the Proliferation of Non‐Small Cell Lung Cancer by Regulating the STING/TBK1/IRF3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
